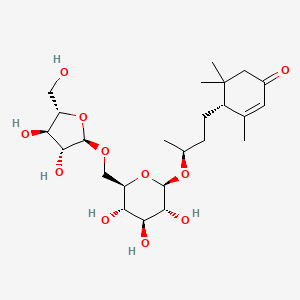
Leeaoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leeaoside is a megastigmane diglycoside compound isolated from the leaves of Leea thorelii Gagnep, a small shrub found in the northeastern part of Thailand through Indochina. This plant is traditionally used in Thai medicine for its anti-fever and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leeaoside is typically isolated from the methanolic extract of the leaves of Leea thorelii. The extract is suspended in water and partitioned with diethyl ether and n-butanol. The n-butanol soluble fraction is then separated using chromatographic procedures to yield this compound along with other known compounds .
Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. Its extraction and isolation are primarily conducted in research settings using the aforementioned chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Leeaoside, being a glycoside, can undergo hydrolysis to yield its aglycone and sugar components. It may also participate in oxidation and reduction reactions typical of megastigmane compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze this compound.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products:
Hydrolysis: Aglycone and sugar units.
Oxidation: Oxidized derivatives of the aglycone.
Reduction: Reduced forms of the aglycone.
Scientific Research Applications
Leeaoside has shown potential in various scientific research applications:
Chemistry: Used as a reference compound in the study of megastigmane glycosides.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its anti-inflammatory and anti-fever properties, which could lead to the development of new therapeutic agents.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The exact mechanism of action of leeaoside is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in inflammation and fever. The aglycone part of this compound may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Leeaoside is unique due to its specific structure as a megastigmane diglycoside. Similar compounds include:
- Benzyl O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside
- Quercetin 3-O-α-L-rhamnopyranoside
- Myricetin 3-O-α-L-rhamnopyranoside
- Citroside A
Properties
Molecular Formula |
C24H40O11 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(4R)-4-[(3S)-3-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H40O11/c1-11-7-13(26)8-24(3,4)14(11)6-5-12(2)33-23-21(31)19(29)18(28)16(35-23)10-32-22-20(30)17(27)15(9-25)34-22/h7,12,14-23,25,27-31H,5-6,8-10H2,1-4H3/t12-,14-,15-,16+,17-,18+,19-,20+,21+,22+,23+/m0/s1 |
InChI Key |
WMOJOCZNFPTCBX-IGALCOENSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


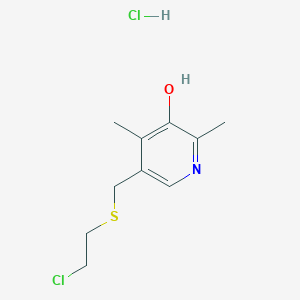
![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)
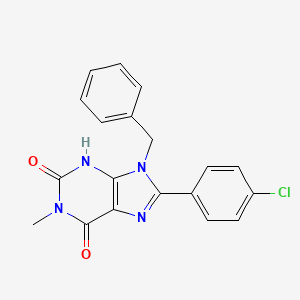
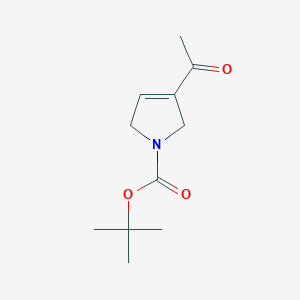
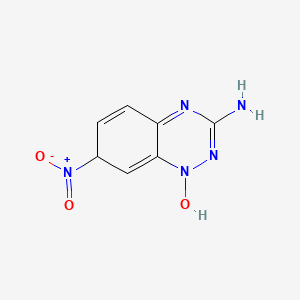

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
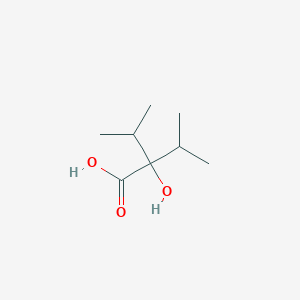
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
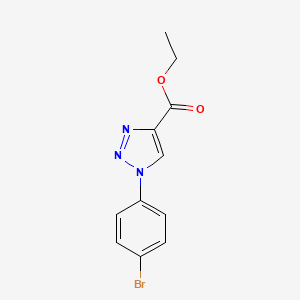
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
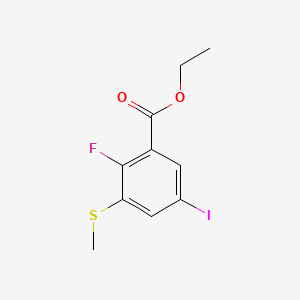
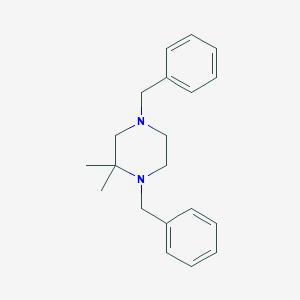
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
